molecular formula C6H12ClNO2 B580993 (S)-Methyl pyrrolidine-3-carboxylate hydrochloride CAS No. 1099646-61-3

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B580993
CAS No.: 1099646-61-3
M. Wt: 165.617
InChI Key: VVBSXSVVMNGQIN-JEDNCBNOSA-N
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Description

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis, particularly in the development of enantiomerically pure drugs. Its molecular formula is C₆H₁₂ClNO₂ (molecular weight: 165.62 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability . Key synonyms include Pyrrolidine-3-carboxylic acid methyl ester hydrochloride and Methyl β-DL-prolinate hydrochloride . The compound’s stereochemistry (S-configuration at the 3-position) is critical for its role in asymmetric synthesis, enabling precise control over biological activity in target molecules .

Properties

IUPAC Name

methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSXSVVMNGQIN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705466
Record name Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099646-61-3
Record name Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-METHYL PYRROLIDINE-3-CARBOXYLATE, HYDROCHLORIDE
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Preparation Methods

Physicochemical Properties

  • Solubility : Highly soluble in polar aprotic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

  • Storage : Recommended storage at ambient temperature in a dry, well-ventilated environment to prevent hydrolysis of the ester group.

ParameterValue
Substrate Concentration0.25 M in DCM
Temperature0°C
Reaction Time2 hours
Yield>95% (by NMR integration)

Purification and Isolation

  • Workup : The reaction mixture is quenched with aqueous HCl, and the product is extracted into DCM.

  • Crystallization : The hydrochloride salt is precipitated by adding diethyl ether, followed by vacuum filtration.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy :

    • 1^1H NMR (DMSO-d6_6) : Signals at δ 3.67 (s, 3H, OCH3_3), 3.20–3.50 (m, 4H, pyrrolidine ring), and 2.90 (m, 1H, CHCl).

    • 13^{13}C NMR : Peaks at δ 172.8 (C=O), 59.1 (OCH3_3), and 45.3 (pyrrolidine C3).

  • Mass Spectrometry :

    • ESI-MS : [M+H]+^+ observed at m/z 166.10, consistent with the molecular formula.

Purity Assessment

  • HPLC Analysis : Purity >98% confirmed using a C18 column with UV detection at 254 nm.

  • Chiral Chromatography : Enantiomeric excess (ee) >99% verified using a Chiralpak IC column.

Applications in Stereoselective Synthesis

The compound’s utility is highlighted in RNA acylation studies, where its chiral center directs stereoselective 2′-OH modifications. For example:

  • RNA Acylation : (S)-methyl pyrrolidine-3-carboxylate-derived reagents exhibit >20:1 diastereoselectivity in acylating single-stranded RNA, enabling site-specific labeling for structural studies.

Challenges and Optimization Strategies

Racemization Mitigation

  • Low-Temperature Synthesis : Reactions conducted below 5°C prevent epimerization at the stereogenic center.

  • Inert Atmosphere : Use of argon or nitrogen suppresses oxidative degradation.

Scalability Considerations

  • Solvent Choice : Anhydrous DCM ensures high solubility and facilitates easy removal via rotary evaporation.

  • Catalyst Loading : Sub-stoichiometric amounts of coupling agents (e.g., 1.1 eq) balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below compares (S)-methyl pyrrolidine-3-carboxylate hydrochloride with analogous pyrrolidine carboxylates, highlighting structural differences and functional group impacts:

Compound Name CAS No. Molecular Formula Key Substituents Applications/Notes
(S)-Methyl pyrrolidine-3-carboxylate HCl 1065065-28-2 C₆H₁₂ClNO₂ Methyl ester at 3-position, S-configuration Chiral intermediate for drug candidates (e.g., kinase inhibitors)
Ethyl pyrrolidine-3-carboxylate hydrochloride 72925-15-6 C₇H₁₄ClNO₂ Ethyl ester (vs. methyl) Higher lipophilicity; used in prodrug design
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate HCl 1260603-24-4 C₈H₁₆ClNO₂ 4-Methyl group, ethyl ester Enhanced steric hindrance; modulates receptor binding in CNS-targeting molecules
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate HCl 2101775-05-5 C₇H₁₄ClNO₂ 4-Methyl group, R,R-configuration Antiviral compound precursor; distinct stereochemistry affects metabolic stability
3-Cyano-3-methylpyrrolidine hydrochloride 186597-29-5 C₆H₁₁ClN₂ Cyano group at 3-position Intermediate for heterocyclic scaffolds in agrochemicals

Key Differences in Physicochemical Properties

  • Solubility : The hydrochloride salt form (common across all listed compounds) improves aqueous solubility compared to free bases. Ethyl esters (e.g., 72925-15-6) exhibit lower polarity than methyl esters, affecting membrane permeability .
  • Stereochemical Impact : Enantiomers like (S)- vs. (R)-configured derivatives show divergent biological activities. For example, (S)-methyl pyrrolidine-3-carboxylate is preferred in synthesizing selective enzyme inhibitors due to optimal spatial alignment .
  • Functional Group Effects: The 4-methyl substituent in 2101775-05-5 increases steric bulk, reducing off-target interactions in drug candidates .

Biological Activity

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a chemical compound with significant relevance in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C6H12ClNO2
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 1099646-61-3

This compound is an ester derivative of pyrrolidine, characterized by its five-membered nitrogen-containing ring structure. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of specific enzymes, influencing biochemical pathways crucial for cellular function.

Key Mechanisms:

  • Enzyme Interaction : It may act as a substrate or inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering signaling pathways that affect cellular responses.
  • Ion Channel Activity : It may influence ion channels, impacting neuronal excitability and neurotransmitter release.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain pathogens. Its derivatives have been investigated for their effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

CompoundPathogenMIC (µg/mL)
This compoundS. aureus32
This compoundE. faecalis64

These findings suggest potential applications in developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

TreatmentCell Viability (%)
Control100
This compound (100 µM)63.4
Cisplatin (Control)21.2

The data indicate that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of this compound against multidrug-resistant pathogens. The results indicated significant inhibition against S. aureus with an MIC of 32 µg/mL, highlighting its potential for therapeutic applications in infectious diseases .
  • Cytotoxicity Assessment : In a comparative study of anticancer compounds, this compound was tested against A549 cells alongside established chemotherapeutics like cisplatin. The compound exhibited a notable reduction in cell viability at concentrations as low as 100 µM, demonstrating its potential as a lead compound for further development .

Q & A

Q. What are the key structural features of (S)-methyl pyrrolidine-3-carboxylate hydrochloride, and how do they influence its reactivity and biological interactions?

The compound features a pyrrolidine ring with a chiral center at the 3-position (S-configuration), an ester group (methyl carboxylate), and a hydrochloride salt. The pyrrolidine ring’s puckered conformation and the ester’s electron-withdrawing properties enhance its solubility and ability to participate in hydrogen bonding. The stereochemistry is critical for enantioselective interactions with biological targets like enzymes or receptors. Structural analysis typically employs X-ray crystallography (e.g., SHELX ) and NMR spectroscopy to confirm stereochemistry and conformation .

Q. What synthetic routes are commonly employed to prepare enantiomerically pure this compound?

Key methods include:

  • Asymmetric synthesis : Use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity during ring closure or esterification.
  • Resolution techniques : Diastereomeric salt formation or enzymatic resolution to isolate the S-enantiomer.
  • Protection/deprotection strategies : Temporary masking of the amine group (e.g., with Boc) to prevent side reactions during esterification. Purity is verified via chiral HPLC or polarimetry .

Q. How is the biological activity of this compound assessed in medicinal chemistry research?

Standard methodologies include:

  • Enzyme inhibition assays : Measuring IC₅₀ values against target enzymes (e.g., proteases or kinases).
  • Receptor binding studies : Radioligand displacement assays to determine binding affinity (Kᵢ).
  • Computational docking : Molecular modeling (e.g., AutoDock) to predict interactions with active sites.
  • In vitro toxicity screening : Cell viability assays (e.g., MTT) in relevant cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomer-specific bioactivity data for pyrrolidine-3-carboxylate derivatives?

Discrepancies often arise from variations in enantiomeric purity or conformational flexibility. Strategies include:

  • Chiral chromatography : Confirm enantiopurity using HPLC with chiral stationary phases (e.g., amylose-based columns).
  • Conformational analysis : Compare X-ray structures (via SHELXL ) or DFT calculations to correlate ring puckering (e.g., Cremer-Pople parameters ) with activity.
  • Biological replication : Validate results across multiple assay conditions to rule out experimental artifacts .

Q. What methodologies optimize enantiomeric excess (ee) during the synthesis of this compound?

Advanced approaches involve:

  • Dynamic kinetic resolution : Combining asymmetric catalysts (e.g., Ru-based Shvo catalysts) with reversible reaction steps.
  • Continuous-flow chemistry : Enhances reproducibility and ee by controlling reaction parameters (temperature, residence time).
  • In-line monitoring : Use of FTIR or Raman spectroscopy for real-time ee analysis. Post-synthesis, ee is quantified via chiral GC or NMR with chiral shift reagents .

Q. How does the pyrrolidine ring’s puckering conformation affect the compound’s interactions with biological targets?

Ring puckering (e.g., envelope or twist-boat conformations) alters spatial orientation of functional groups. Researchers use:

  • X-ray crystallography : Determine exact conformations in protein-ligand complexes (software: Mercury ).
  • Molecular dynamics simulations : Analyze conformational stability in binding pockets (e.g., GROMACS).
  • Structure-activity relationship (SAR) studies : Compare activity of conformationally restricted analogs .

Q. What strategies are effective in designing analogs of this compound with improved metabolic stability?

  • Bioisosteric replacement : Substitute the ester group with a amide or heterocycle to reduce hydrolysis.
  • Fluorination : Introduce CF₃ groups at the 2- or 4-position (as in ) to enhance lipophilicity and block metabolic hotspots.
  • Prodrug approaches : Mask the carboxylate as a tert-butyl ester for sustained release. Stability is assessed via liver microsome assays and LC-MS metabolite profiling .

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